![molecular formula C14H11ClFNOS B1470870 3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1443981-54-1](/img/structure/B1470870.png)

3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

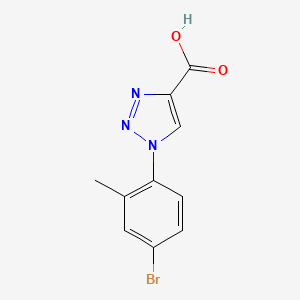

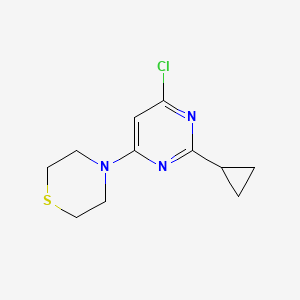

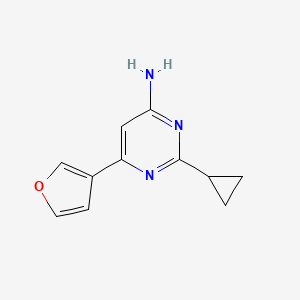

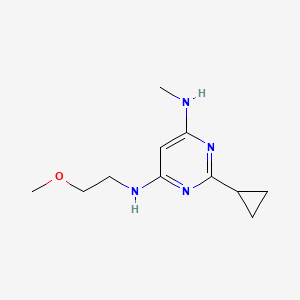

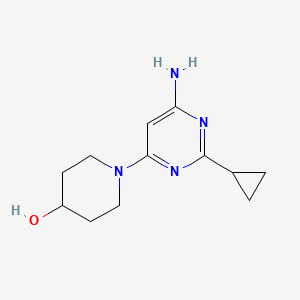

The compound “3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a chemical compound with a molecular weight of 241.69 . Its IUPAC name is (3-chloro-4-fluorophenyl) (1H-1lambda3-thiophen-3-yl)methanone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H7ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.69 . The storage temperature is between 28 C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Synthetic Methodologies

Significant efforts have been dedicated to developing efficient synthetic routes for thiophene derivatives, including compounds related to "3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine". For instance, Androsov et al. (2010) described a convenient approach towards 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, showcasing methods that might be applicable to synthesizing structurally related compounds (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).

Electrosynthesis

Yin et al. (2011) explored the electrosynthesis of fluorinated benzo[b]thiophene derivatives, providing insights into methods for introducing fluorine into thiophene frameworks, which is relevant for the synthesis of fluorinated compounds like the one (Yin, Inagi, & Fuchigami, 2011).

Biological and Medicinal Chemistry Applications

Antitumor Activities

Some thiophene derivatives have been evaluated for their antitumor properties. Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, which share structural motifs with the compound of interest, indicating the potential for antitumor activity (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Antimicrobial Activities

Research by Holla, Bhat, and Shetty (2003) on the synthesis of novel fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the exploration of fluorine and thiophene as key structural elements in developing new antimicrobials, hinting at the possible antimicrobial application of compounds similar to "this compound" (Holla, Bhat, & Shetty, 2003).

Herbicidal Activity

Liu Chang-chun (2006) studied the synthesis and herbicidal activity of 3-chloro-4-fluorobenzoylthiourea, demonstrating the agricultural applications of chloro-fluorobenzoyl derivatives in controlling weeds. This research suggests potential uses of related compounds in developing new herbicides (Liu Chang-chun, 2006).

Propiedades

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOUMNYICQVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

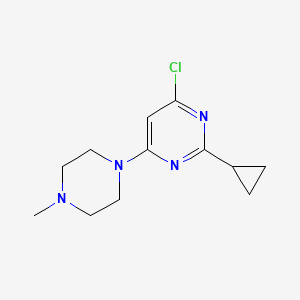

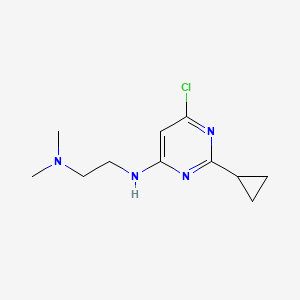

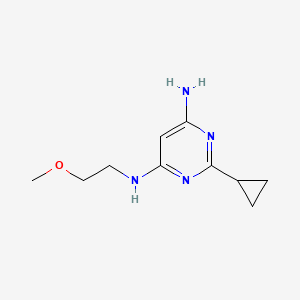

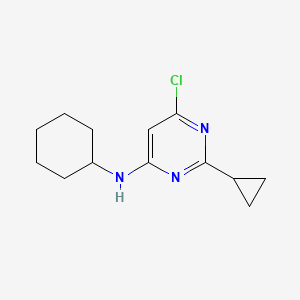

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)

![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)